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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in
chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This
guide provides a comparative analysis of the 1H and 3C NMR spectra of 4-Nitrobenzaldehyde
and its derivatives. The presented data, supported by detailed experimental protocols, will aid
researchers in the unambiguous characterization of these important chemical entities.

Comparative NMR Data

The following table summarizes the *H and 3C NMR chemical shift values (d) in parts per
million (ppm) for 4-Nitrobenzaldehyde and a selection of its derivatives. All spectra were
recorded in deuterated chloroform (CDCls), a common solvent for NMR analysis.
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Compound

'H NMR Chemical Shifts (0,
ppm) and Coupling
Constants (J, Hz)

13C NMR Chemical Shifts
(5, ppm)

4-Nitrobenzaldehyde

10.17 (s, 1H, CHO), 8.41 (d, J
= 12.0 Hz, 2H, Ar-H), 8.09 (d, J
= 8.0 Hz, 2H, Ar-H)[1]

190.4, 151.1, 140.1, 130.5,
124.3[1]

2-Nitrobenzaldehyde

10.42 (s, 1H, CHO), 8.12 (d,
1H, Ar-H), 7.96 (d, 1H, Ar-H),
7.81 (t, 1H, Ar-H), 7.78 (t, 1H,
Ar-H)[2]

Not readily available in the

search results.

4-Chloro-3-nitrobenzaldehyde

10.06 (s, 1H, CHO), 8.38 (d, J
= 2.0 Hz, 1H, Ar-H), 8.06 (dd, J
= 8.4, 2.0 Hz, 1H, Ar-H), 7.79
(d, J = 8.4 Hz, 1H, Ar-H)[3]

188.5, 150.0, 138.5, 133.8,
131.9, 128.8, 124.9[3]

2-Chloro-5-nitrobenzaldehyde

10.50 (s, 1H, CHO), 8.74 (d, J
= 2.8 Hz, 1H, Ar-H), 8.39 (dd, J
= 8.8, 2.8 Hz, 1H, Ar-H), 7.71
(d, J = 8.8 Hz, 1H, Ar-H)

Not readily available in the

search results.

4-Hydroxy-3-

nitrobenzaldehyde

Data reported in a different
solvent (not directly

comparable).

Not readily available in the

search results.

Analysis of Spectral Data:

The position of the aldehyde proton signal in *H NMR is consistently found in the downfield

region (around 10 ppm) due to the deshielding effect of the carbonyl group. The electron-

withdrawing nitro group (-NO3) significantly influences the chemical shifts of the aromatic

protons, causing them to appear at lower field strengths compared to unsubstituted

benzaldehyde. The substitution pattern on the aromatic ring dictates the multiplicity and

coupling constants of these proton signals, providing valuable information for isomer

differentiation. For instance, the para-substituted 4-Nitrobenzaldehyde exhibits a

characteristic pair of doublets, while the ortho- and meta-substituted derivatives display more

complex splitting patterns.
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In 13C NMR, the carbonyl carbon exhibits a resonance in the highly deshielded region (around
190 ppm). The chemical shifts of the aromatic carbons are also influenced by the substituents,
with the carbon atom attached to the nitro group showing a downfield shift.

Experimental Protocol for NMR Analysis

The following is a generalized procedure for the preparation and analysis of 4-
Nitrobenzaldehyde derivatives using NMR spectroscopy.

1. Sample Preparation:
e Weigh approximately 10-20 mg of the 4-Nitrobenzaldehyde derivative.

o Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCls) containing
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

e The NMR spectra can be acquired on a 400 MHz (or higher) spectrometer.
e 1HNMR:

o Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio.

o Typical acquisition parameters include a spectral width of 0-12 ppm, a pulse width of 30-
45°, and a relaxation delay of 1-2 seconds.

e 13C NMR:

o Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for
each carbon.

o A greater number of scans is typically required compared to *H NMR.
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o Typical acquisition parameters include a spectral width of 0-220 ppm and a relaxation
delay of 2 seconds.

3. Data Processing:

Apply a Fourier transform to the raw data.

Perform phase and baseline corrections to the resulting spectrum.

Reference the chemical shifts to the internal standard (TMS).

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of a 4-
Nitrobenzaldehyde derivative using NMR spectroscopy.
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Caption: Workflow for NMR Characterization of 4-Nitrobenzaldehyde Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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